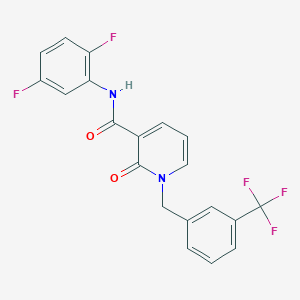
4-Chloro-2-methylquinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methylquinoline-8-sulfonamide is C10H9ClN2O2S . Its molecular weight is 256.71 .Chemical Reactions Analysis
Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 256.71 . The storage temperature is room temperature .作用機序
The mechanism of action of 4-Chloro-2-methylquinoline-8-sulfonamide is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, the compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. In addition, the compound has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. For example, the compound has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. In addition, the compound has been shown to inhibit the growth of cancer cells and to exhibit anti-inflammatory properties. The compound has also been shown to affect the activity of various enzymes and to alter the levels of certain biomolecules in the body.
実験室実験の利点と制限
One of the main advantages of using 4-Chloro-2-methylquinoline-8-sulfonamide in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be purified to a high degree of purity using standard techniques. In addition, the compound has been extensively studied, and its biological activities are well characterized. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and caution should be exercised when handling the compound.
将来の方向性
There are several future directions for research on 4-Chloro-2-methylquinoline-8-sulfonamide. One potential direction is the development of new drugs and therapeutic agents based on the compound. The compound has shown promising results in the treatment of various diseases, and further research could lead to the development of new drugs with improved efficacy and safety profiles. Another potential direction is the investigation of the compound's mechanism of action. The exact mechanism by which the compound exerts its biological effects is not well understood, and further research could shed light on this question. Finally, research could be conducted to explore the compound's potential applications in other fields, such as materials science or environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. The compound is relatively easy to synthesize and has been extensively studied for its biological activities. While the compound has some limitations, such as potential toxicity, it has several advantages, including high purity and stability. Future research could lead to the development of new drugs and therapeutic agents based on the compound, as well as a better understanding of its mechanism of action and potential applications in other fields.
合成法
The synthesis of 4-Chloro-2-methylquinoline-8-sulfonamide is a relatively simple process that involves the reaction of 4-chloro-2-methylquinoline with sulfamic acid. The reaction is typically carried out in a solvent such as ethanol or water, and the resulting product is purified through recrystallization or chromatography. The yield of the synthesis is typically high, and the purity of the product can be easily verified through analytical techniques such as NMR spectroscopy or mass spectrometry.
科学的研究の応用
4-Chloro-2-methylquinoline-8-sulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In addition, the compound has been used as a reagent in organic synthesis and has shown promising results in the development of new drugs and therapeutic agents.
Safety and Hazards
The safety information for 4-Chloro-2-methylquinoline-8-sulfonamide includes several hazard statements such as H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
4-chloro-2-methylquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOMTELIEJLKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1121527-72-7 |
Source


|
| Record name | 4-chloro-2-methylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

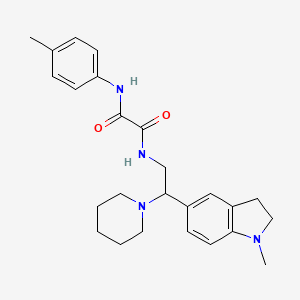
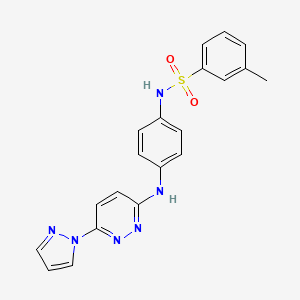
![ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2881438.png)
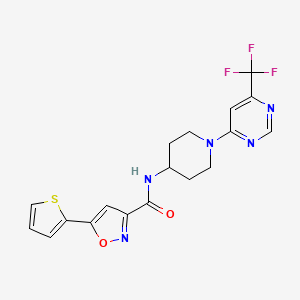

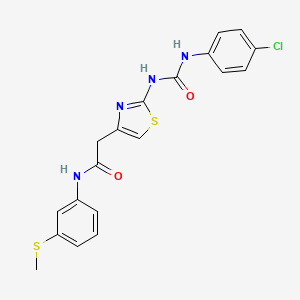


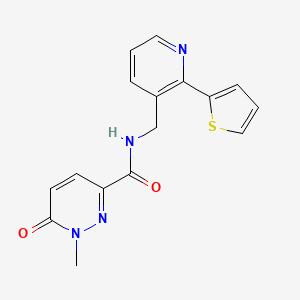
![Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2881452.png)
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile](/img/structure/B2881455.png)
